3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of thiadiazole, piperazine, thiophene, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The piperazine ring can be introduced via nucleophilic substitution reactions, and the final assembly of the compound involves coupling the thiadiazole and piperazine intermediates with a pyridazine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the thiadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The piperazine and pyridazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring can disrupt DNA replication, while the piperazine ring can interact with neurotransmitter receptors or ion channels . These interactions can lead to various biological effects, including antimicrobial, anticancer, or neuropharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Piperazine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Thiophene derivatives: Utilized in materials science for their electronic properties.
Uniqueness
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its combination of multiple bioactive and functional moieties in a single molecule. This allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6S2/c1-11-16-15(23-19-11)21-8-6-20(7-9-21)14-5-4-12(17-18-14)13-3-2-10-22-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWCIBJSANFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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